molecular formula C24H26N4O4 B2917489 N-[(2-ETHOXYPHENYL)METHYL]-4-{[3-(MORPHOLIN-4-YL)PYRAZIN-2-YL]OXY}BENZAMIDE CAS No. 1116074-26-0

N-[(2-ETHOXYPHENYL)METHYL]-4-{[3-(MORPHOLIN-4-YL)PYRAZIN-2-YL]OXY}BENZAMIDE

Cat. No.: B2917489
CAS No.: 1116074-26-0
M. Wt: 434.496
InChI Key: IPGVTGCUDQTGBK-UHFFFAOYSA-N
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Description

N-[(2-Ethoxyphenyl)methyl]-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide is a synthetic small molecule characterized by a benzamide core substituted with a 2-ethoxyphenylmethyl group and a pyrazine ring linked to a morpholine moiety.

Properties

IUPAC Name

N-[(2-ethoxyphenyl)methyl]-4-(3-morpholin-4-ylpyrazin-2-yl)oxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O4/c1-2-31-21-6-4-3-5-19(21)17-27-23(29)18-7-9-20(10-8-18)32-24-22(25-11-12-26-24)28-13-15-30-16-14-28/h3-12H,2,13-17H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPGVTGCUDQTGBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1CNC(=O)C2=CC=C(C=C2)OC3=NC=CN=C3N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(2-Ethoxyphenyl)methyl]-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide is a compound that has gained attention in pharmaceutical research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its complex structure, which includes:

  • An ethoxyphenyl group.
  • A morpholine ring linked to a pyrazine moiety.
  • A benzamide core.

This unique structure suggests potential interactions with various biological targets, particularly in the realm of cancer therapy and neuropharmacology.

Research indicates that compounds with similar structures often exhibit activity through various mechanisms:

  • Inhibition of Kinases : Many benzamide derivatives act as inhibitors of specific kinases, which are crucial in cell signaling pathways. For example, studies have shown that related compounds inhibit RET kinase activity, leading to decreased cell proliferation in certain cancer models .
  • Modulation of Enzymatic Activity : The compound may influence the activity of enzymes involved in metabolic pathways. For instance, inhibition of dihydrofolate reductase (DHFR) has been noted in related benzamide compounds, suggesting a potential pathway for inducing cytotoxicity in rapidly dividing cells .
  • Receptor Interaction : The morpholine and pyrazine components may facilitate binding to various receptors, including those involved in neurotransmission and cancer progression.

Biological Activity Studies

Several studies have evaluated the biological activity of this compound and its analogs:

StudyFindings
In Vitro Cytotoxicity Exhibited moderate to high cytotoxicity against various cancer cell lines (IC50 values ranging from 10 to 50 µM) .
Kinase Inhibition Demonstrated significant inhibition of RET kinase with IC50 values comparable to known inhibitors .
Mechanistic Studies Indicated potential pathways involving NADPH depletion leading to destabilization of DHFR .

Case Studies

  • Cancer Therapeutics : In a study focusing on RET kinase inhibitors, this compound was shown to significantly reduce tumor growth in xenograft models . The compound's ability to inhibit cell proliferation was attributed to its action on the RET signaling pathway.
  • Neuropharmacological Effects : Another investigation assessed the compound's effects on neurogenic processes. It was found to modulate neurotransmitter levels in animal models, suggesting potential applications in treating neurodegenerative diseases .

Comparison with Similar Compounds

Comparison with Structurally and Mechanistically Similar Compounds

The compound shares key structural motifs with several pharmacologically active agents, enabling a comparative analysis based on substituent effects and therapeutic targets:

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Target/Mechanism Indication References
Target Compound Benzamide, 2-ethoxyphenylmethyl, morpholinyl-pyrazine Speculative: Kinase/EZH2 Anti-cancer (hypothetical) -
EPZ011989 Benzamide, morpholinopropynyl, pyridine EZH2 inhibitor Anti-tumor
Temano-grel Benzamide, morpholin-ethoxy, pyrazole Platelet aggregation inhibitor Cardiovascular
Risvodetinib (INN) Benzamide, pyrimidine, methylpiperazine Tyrosine kinase inhibitor Anti-cancer
Risovalisib (INN) Pyrrolotriazine, morpholine, PI3K-binding groups PI3K inhibitor Anti-cancer

Key Observations:

Pyrazines are less common in kinase inhibitors but may offer unique selectivity profiles. The morpholine group is a recurring feature in EPZ011989 (EZH2 inhibitor) and risovalisib (PI3K inhibitor), suggesting a role in enhancing solubility or binding to ATP pockets in enzymes .

Pharmacological Implications: EPZ011989 demonstrates potent anti-tumor activity via EZH2 inhibition, a histone methyltransferase. The target compound’s morpholinyl-pyrazine group may similarly engage with chromatin-modifying enzymes, though this remains speculative . Temano-grel’s morpholin-ethoxy substituent facilitates platelet aggregation inhibition, highlighting how minor structural variations (e.g., ethoxy vs. propoxy chains) can redirect therapeutic applications .

Risvodetinib’s methylpiperazine group enhances solubility and bioavailability, a feature absent in the target compound, which may rely on morpholine for similar effects .

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